2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride
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Overview
Description
2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride is a chemical compound with the molecular formula C8H11NO2·HCl. It is a hydrochloride salt form of 2-(1-aminoethyl)benzene-1,4-diol, which is structurally related to catecholamines like dopamine. This compound is known for its significant role in various biochemical and pharmacological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,4-diol (hydroquinone).
Alkylation: Hydroquinone undergoes alkylation with an appropriate alkylating agent, such as ethylene oxide, to introduce the aminoethyl group.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to form 2-(1-aminoethyl)benzene-1,4-diol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate neurotransmitter levels by influencing the synthesis, release, and reuptake of catecholamines. The compound’s effects are mediated through pathways involving dopamine receptors and other related signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different pharmacological properties.
Norepinephrine: Another catecholamine with distinct physiological roles.
Epinephrine: A hormone and neurotransmitter with a related structure.
Uniqueness
2-(1-Aminoethyl)benzene-1,4-diol;hydrochloride is unique due to its specific chemical structure, which allows it to interact with a variety of biological targets. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-(1-aminoethyl)benzene-1,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5(9)7-4-6(10)2-3-8(7)11;/h2-5,10-11H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQCQWPHLPRDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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